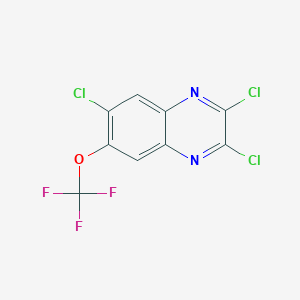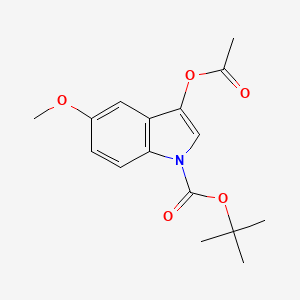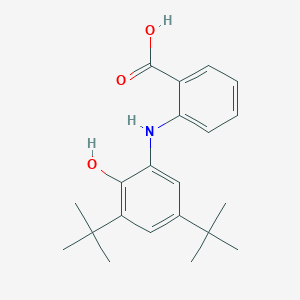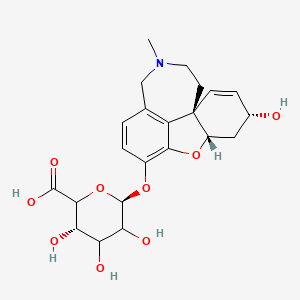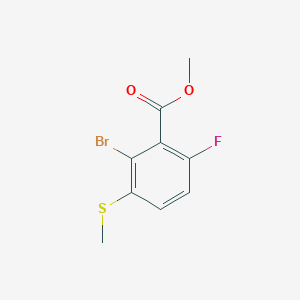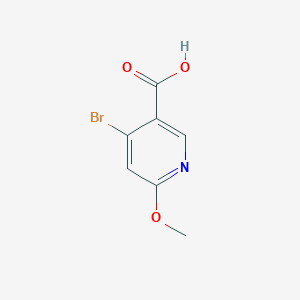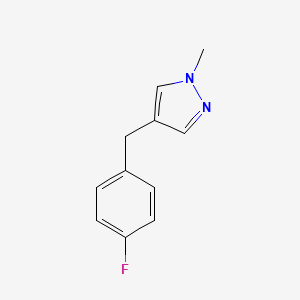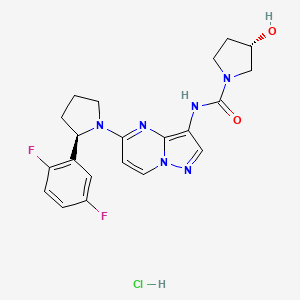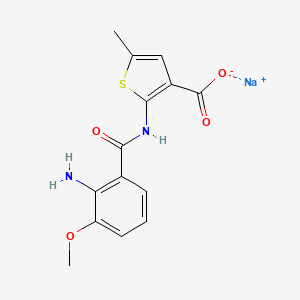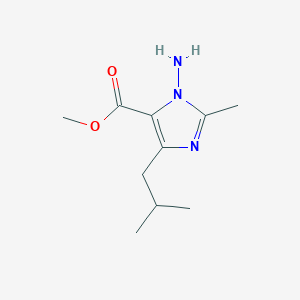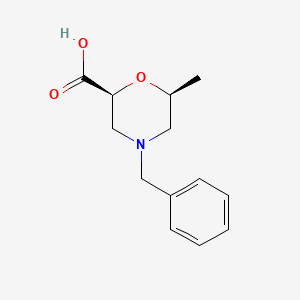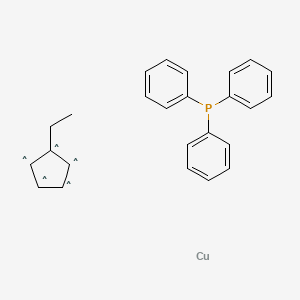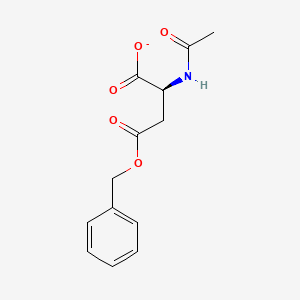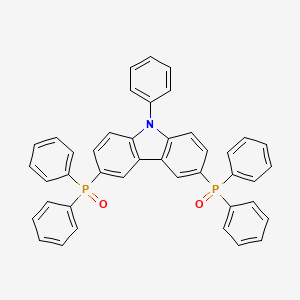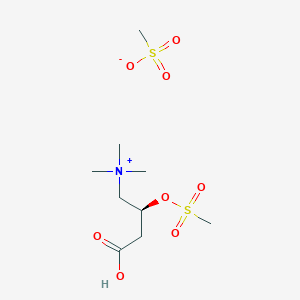
(S)-Carnitine Mesylate, Meslate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Carnitine Mesylate, Meslate Salt is a compound derived from (S)-Carnitine, an essential nutrient involved in the metabolism of fatty acids. The mesylate salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (S)-Carnitine Mesylate typically involves the reaction of (S)-Carnitine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then converted to the mesylate salt.
Industrial Production Methods
Industrial production of (S)-Carnitine Mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful control of temperature, pH, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Carnitine Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The mesylate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-Carnitine Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mecanismo De Acción
The mechanism of action of (S)-Carnitine Mesylate involves its role in the transport of fatty acids into the mitochondria, where they are oxidized to produce energy. The mesylate salt form enhances its bioavailability and stability, allowing for more efficient cellular uptake and utilization.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonates: These compounds share similar chemical properties and applications with mesylates.
Uniqueness
(S)-Carnitine Mesylate is unique due to its specific role in fatty acid metabolism and its enhanced solubility and stability compared to other forms of carnitine. This makes it particularly valuable in both research and industrial applications.
Propiedades
Fórmula molecular |
C9H21NO8S2 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
[(2S)-3-carboxy-2-methylsulfonyloxypropyl]-trimethylazanium;methanesulfonate |
InChI |
InChI=1S/C8H17NO5S.CH4O3S/c1-9(2,3)6-7(5-8(10)11)14-15(4,12)13;1-5(2,3)4/h7H,5-6H2,1-4H3;1H3,(H,2,3,4)/t7-;/m0./s1 |
Clave InChI |
NURDQAJCZPLSCD-FJXQXJEOSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@H](CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OS(=O)(=O)C.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


